Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride is a complex organic compound characterized by its unique pyrrolo-pyridine structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its biological activity against various targets.
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride belongs to the class of heterocyclic compounds. It is specifically categorized under pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include:
The synthesis may require specific catalysts or reagents to facilitate the cyclization and carboxylation processes. Techniques such as refluxing in organic solvents or using microwave-assisted synthesis can enhance yields and reduce reaction times .
The molecular structure of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride can be represented as follows:
The compound features a pyrrolo[3,4-b]pyridine core with a carboxylate ester group and two chloride ions associated with the nitrogen atoms.
The structural data can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the arrangement of atoms and functional groups within the molecule .
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride can participate in various chemical reactions:
Reactions involving this compound are often studied under controlled conditions to optimize yields and selectivity. Analytical techniques such as HPLC and mass spectrometry are used to monitor reaction progress and product formation.
The mechanism of action for methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride is primarily linked to its interactions with biological targets. It may act as an enzyme inhibitor or modulator by binding to specific sites on proteins.
Studies have indicated that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties. The precise mechanism often involves competitive inhibition at active sites of target enzymes .
Relevant data regarding melting point, boiling point, and spectral properties can be obtained from experimental studies .
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological application, making it a valuable subject for ongoing research in drug development and material science.
Multicomponent reactions (MCRs) enable efficient single-pot construction of the pyrrolo[3,4-b]pyridine framework. The Ugi–Zhu reaction (UZ-3CR) is particularly effective, combining aldehydes, amines, isocyanides, and carboxylic acids to form advanced intermediates that undergo intramolecular cyclization. For example, reacting 2-formylpyridine derivatives with ammonium acetate, tert-butyl isocyanide, and propiolic acid yields 1H-pyrrolo[3,4-b]pyridin-5-ium carboxylates after thermal cyclization. Subsequent esterification with methanol/sulfuric acid introduces the C2-methyl carboxylate [6]. Alternative MCRs leverage enolisable carbonyl compounds, ammonium acetate, and malononitrile under microwave irradiation (120°C, 30 min), achieving core assembly in >75% yield. These methods circumvent tedious linear syntheses and enhance atom economy [6].
Table 1: Multicomponent Approaches for Pyrrolo[3,4-b]pyridine Core Assembly
Reaction Type | Components | Conditions | Yield Range | Key Advantage |
---|---|---|---|---|
Ugi-Zhu 3CR | Aldehyde, amine, isocyanide, carboxylic acid | MeOH, 25°C, 24h | 60-85% | Single-pot operation |
Condensation-Cyclization | Enolisable carbonyl, NH₄OAc, malononitrile | MW, 120°C, 0.5h | 75-92% | Rapid cyclization |
Tandem Knoevenagel/Michael | Aldehyde, CH-acid, amino pyrazole | EtOH, reflux, 8h | 65-80% | No catalyst required |
Regioselective modification of the pyrrolo[3,4-b]pyridine core is essential due to the differential reactivity of Nitrogen-1 (pyridine-like) and Nitrogen-4 (pyrrole-like). Nitrogen-1 alkylation proceeds cleanly using alkyl halides (e.g., methyl iodide or benzyl bromide) in the presence of silver carbonate (Ag₂CO₃) in dimethylformamide. This protocol selectively protects the tertiary nitrogen prior to C3 functionalization [1] [7]. Carbon-3 halogenation demands meticulous control: electrophilic bromination with N-bromosuccinimide (NBS) in carbon tetrachloride at 0°C achieves >90% selectivity when the C2 position is blocked by an ester. Lithiation at Carbon-3 using n-butyllithium (-78°C, tetrahydrofuran) followed by quenching with dimethylformamide introduces aldehyde groups for further derivatization [1] [8].
Table 2: Regioselective Modification Strategies
Position Modified | Reagent | Conditions | Selectivity | Application Example |
---|---|---|---|---|
Nitrogen-1 | Methyl iodide, Ag₂CO₃ | Dimethylformamide, 25°C, 12h | >95% | N-CH₃ protected intermediates |
Carbon-3 | N-Bromosuccinimide | CCl₄, 0°C, 2h | 90-93% | C3-Br for cross-coupling |
Carbon-3 | n-BuLi / Dimethylformamide | Tetrahydrofuran, -78°C, 1h | 85-88% | C3-CHO for reductive amination |
The C2 carboxylate ester in methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride serves as a versatile handle for diversification. Hydrolysis to the carboxylic acid uses lithium hydroxide in tetrahydrofuran/water (3:1) at room temperature, yielding >95% conversion without scaffold degradation [5]. Transition-metal-catalyzed cross-couplings transform the ester directly: Suzuki-Miyaura reactions employ phenylboronic acid with palladium(II) acetate and triphenylphosphine in toluene/ethanol (3:1), providing biaryl ketones after decarbonylation. Alternatively, Curtius rearrangement with diphenylphosphoryl azide in tert-butanol generates Boc-protected C2-aminomethyl derivatives, crucial for amide library synthesis [8]. Reduction to primary alcohols uses diisobutylaluminum hydride (-40°C, tetrahydrofuran), though over-reduction of the core is minimized at lower temperatures [5].
Table 3: Late-Stage C2-Carboxylate Modifications
Transformation | Reagents/Conditions | Product | Yield | Purity (HPLC) |
---|---|---|---|---|
Ester Hydrolysis | Lithium hydroxide, THF/H₂O (3:1), 25°C, 3h | Carboxylic acid derivative | >95% | >98% |
Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, PhB(OH)₂, toluene/EtOH | Biaryl ketone | 70-75% | >95% |
Curtius Rearrangement | (PhO)₂P(O)N₃, tert-butanol, 80°C | Boc-protected aminomethyl analog | 60-65% | >90% |
Reduction to Alcohol | DIBAL-H, THF, -40°C, 1h | Primary alcohol | 80-85% | >97% |
Enantioselective synthesis of pyrrolo[3,4-b]pyridines targets chiral modulators of G-protein-coupled receptors. Asymmetric hydrogenation of prochiral 1,5-dihydropyrrolo[3,4-b]pyridin-2-ones using iridium-(S)-SegPhos catalyst (1 mol%) under 50 psi H₂ in methanol achieves >99% enantiomeric excess. The chiral environment created by the phosphine ligand ensures facial selectivity during imine reduction [7]. Organocatalytic desymmetrization via Michael addition employs quinidine-derived thiourea catalysts (10 mol%) to add malonates to N-protected pyrrolopyridinones, yielding C3-quaternary stereocenters with 94% enantiomeric excess. These chiral building blocks enable synthesis of neuroactive compounds like M₄ muscarinic receptor modulators, where stereochemistry dictates allosteric binding affinity [1] [7]. Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates racemic alcohols at the hydroxymethyl group, providing enantiopure (>98% enantiomeric excess) esters and unreacted alcohols at 50% conversion [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3